molecular formula C12H12N2O4 B12888336 5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxamide CAS No. 89205-14-1

5-(3,4-Dimethoxyphenyl)-1,3-oxazole-4-carboxamide

Cat. No.: B12888336
CAS No.: 89205-14-1
M. Wt: 248.23 g/mol
InChI Key: WKRYTKCPUZNUBY-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)oxazole-4-carboxamide is a chemical compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and a carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    3,4-Dimethoxyphenyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an oxazole ring.

    3,4-Dimethoxyphenyl-1,3,4-oxadiazole: Another oxadiazole derivative with different substitution patterns.

Uniqueness

5-(3,4-Dimethoxyphenyl)oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both methoxy groups and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

89205-14-1

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O4/c1-16-8-4-3-7(5-9(8)17-2)11-10(12(13)15)14-6-18-11/h3-6H,1-2H3,(H2,13,15)

InChI Key

WKRYTKCPUZNUBY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=CO2)C(=O)N)OC

Origin of Product

United States

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